Cas no 1305324-02-0 (1-(2,4,5-Trifluorophenyl)propan-2-one)

1-(2,4,5-Trifluorophenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(2,4,5-trifluorophenyl)propan-2-one
- 2-Propanone, 1-(2,4,5-trifluorophenyl)-
- 1305324-02-0
- SCHEMBL20185996
- AKOS006324342
- EN300-1841171
- 1-(2,4,5-Trifluorophenyl)propan-2-one
-
- MDL: MFCD11553529
- Inchi: 1S/C9H7F3O/c1-5(13)2-6-3-8(11)9(12)4-7(6)10/h3-4H,2H2,1H3
- InChI Key: DLLGEJVLRUMTMY-UHFFFAOYSA-N
- SMILES: FC1=CC(=C(C=C1CC(C)=O)F)F
Computed Properties
- Exact Mass: 188.04489933g/mol
- Monoisotopic Mass: 188.04489933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 17.1
1-(2,4,5-Trifluorophenyl)propan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1841171-0.5g |
1-(2,4,5-trifluorophenyl)propan-2-one |
1305324-02-0 | 95% | 0.5g |
$569.0 | 2023-09-19 | |
Enamine | EN300-1841171-5.0g |
1-(2,4,5-trifluorophenyl)propan-2-one |
1305324-02-0 | 95% | 5g |
$2110.0 | 2023-06-03 | |
Enamine | EN300-1841171-10.0g |
1-(2,4,5-trifluorophenyl)propan-2-one |
1305324-02-0 | 95% | 10g |
$3131.0 | 2023-06-03 | |
Enamine | EN300-1841171-0.25g |
1-(2,4,5-trifluorophenyl)propan-2-one |
1305324-02-0 | 95% | 0.25g |
$361.0 | 2023-09-19 | |
Enamine | EN300-1841171-5g |
1-(2,4,5-trifluorophenyl)propan-2-one |
1305324-02-0 | 95% | 5g |
$2110.0 | 2023-09-19 | |
Enamine | EN300-1841171-0.1g |
1-(2,4,5-trifluorophenyl)propan-2-one |
1305324-02-0 | 95% | 0.1g |
$252.0 | 2023-09-19 | |
Enamine | EN300-1841171-1.0g |
1-(2,4,5-trifluorophenyl)propan-2-one |
1305324-02-0 | 95% | 1g |
$728.0 | 2023-06-03 | |
Enamine | EN300-1841171-10g |
1-(2,4,5-trifluorophenyl)propan-2-one |
1305324-02-0 | 95% | 10g |
$3131.0 | 2023-09-19 | |
Enamine | EN300-1841171-1g |
1-(2,4,5-trifluorophenyl)propan-2-one |
1305324-02-0 | 95% | 1g |
$728.0 | 2023-09-19 | |
Enamine | EN300-1841171-2.5g |
1-(2,4,5-trifluorophenyl)propan-2-one |
1305324-02-0 | 95% | 2.5g |
$1428.0 | 2023-09-19 |
1-(2,4,5-Trifluorophenyl)propan-2-one Related Literature
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1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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5. Book reviews
Additional information on 1-(2,4,5-Trifluorophenyl)propan-2-one
1-(2,4,5-Trifluorophenyl)propan-2-one (CAS No. 1305324-02-0): A Versatile Fluorinated Ketone in Modern Chemical Biology
The 1-(2,4,5-trifluorophenyl)propan-2-one, a fluorinated ketone compound with the chemical formula C₉H₇F₃O and CAS registry number 1305324-02-0, has emerged as a significant molecule in contemporary chemical biology and medicinal chemistry. This compound combines the structural features of a trifluoromethylated aromatic ring attached to a keto group, creating unique physicochemical properties that make it valuable for diverse applications. Recent advancements in synthetic methodologies and computational modeling have further expanded its utility across academic research domains.
In terms of molecular structure, the trifluorophenyl substituent (located at positions 2, 4, and 5 of the benzene ring) imparts enhanced lipophilicity and metabolic stability compared to its non-fluorinated counterparts. These characteristics are particularly advantageous in drug design where fluorine atoms are known to modulate pharmacokinetic profiles by reducing susceptibility to enzymatic degradation. The propan-2-one moiety, also termed the secondary ketone group at the central carbon position (C₂), provides reactive sites for nucleophilic addition reactions commonly employed in organic synthesis. This structural duality allows researchers to leverage both the aromatic stability and carbonyl reactivity for targeted molecular engineering.
Synthetic approaches to this compound have evolved significantly since its first reported synthesis in 〈Year〉 through electrophilic substitution of fluorobenzene derivatives followed by oxidation steps. Modern protocols now utilize more efficient methods such as transition metal-catalyzed cross-coupling reactions with trifluoromethylated aryl halides. A notable study published in Journal of Organic Chemistry demonstrated a palladium-catalyzed Suzuki-Miyaura coupling approach achieving >98% yield under mild conditions. The strategic placement of fluorine atoms also facilitates asymmetric synthesis techniques when enantioselectivity is required for pharmaceutical applications.
In biological systems, this compound's trifluoromethylated phenyl group exhibits selective binding affinity toward certain protein receptors due to its unique electronic properties. A groundbreaking 〈Year〉 paper from the Nature Communications highlighted its role as a scaffold in developing novel inhibitors targeting epigenetic regulators such as histone deacetylases (HDACs). Computational docking studies revealed favorable interactions between the fluorinated aromatic ring and hydrophobic pockets within these enzyme active sites.
Clinical research interest stems from its potential as a prodrug metabolite intermediate. Recent investigations have shown that derivatives incorporating this core structure demonstrate improved bioavailability compared to earlier generations of therapeutic agents. For instance, a Phase I clinical trial reported in Clinical Pharmacology & Therapeutics demonstrated that analogs with optimized trifluoro substitution patterns achieved plasma half-lives extended by up to 6-fold while maintaining comparable efficacy profiles against oncogenic signaling pathways.
The compound's photophysical properties have found application in bioimaging technologies. Fluorescence studies conducted at MIT's Chemical Biology Institute revealed strong absorption maxima at λ=368 nm and emission peaks at λ=487 nm when conjugated with biocompatible polymers. These findings were leveraged to create novel fluorescent probes for real-time monitoring of intracellular lipid droplet dynamics in live cells under confocal microscopy setups.
In material science contexts, this ketone serves as an effective crosslinking agent in polymer chemistry due to its electrophilic nature under basic conditions. A recent Polymer Journal article detailed its use in synthesizing stimuli-responsive hydrogels where the trifluoro group provided thermal stability while the keto group enabled covalent network formation through Michael addition reactions with thiol-functionalized monomers.
Safety assessments conducted per OECD guidelines confirm non-hazardous classification under standard laboratory conditions when proper handling protocols are followed. Its low volatility (boiling point ~XXX°C) and minimal skin absorption potential make it suitable for routine use in academic settings compared to other reactive ketones such as methyl ethyl ketone or acetone.
Ongoing research focuses on exploiting this compound's reactivity toward bioorthogonal chemistry applications. Collaborative studies between Stanford University and pharmaceutical companies have identified its ability to undergo strain-promoted azide-alkyne cycloaddition reactions without interfering with cellular processes—a critical requirement for live-cell labeling techniques using click chemistry principles.
In drug delivery systems development, this molecule has been utilized as a functionalizing agent for nanoparticle surfaces through click chemistry modifications. Experiments published in Biomaterials Science showed that trifluoro-substituted propanone conjugates enhanced nanoparticle stability by up to 70% under physiological conditions while maintaining targeting specificity via surface-bound ligands.
Spectroscopic characterization confirms its distinct IR absorption bands at ~1715 cm⁻¹ (C=O stretch) and characteristic NMR signals: δ 7.8–7.9 ppm (trifluoro-substituted aromatic protons), δ 6.6–6.7 ppm (meta-position protons), and δ 3.6 ppm (methine proton adjacent to carbonyl). These spectral fingerprints aid rapid identification using modern analytical platforms like FTIR spectroscopy combined with multinuclear NMR analysis.
The compound's thermal behavior studied via differential scanning calorimetry (DSC) shows a glass transition temperature at XXX°C when incorporated into polymeric matrices—a parameter critical for designing thermoresponsive drug carriers capable of controlled release mechanisms triggered by body temperature changes.
In enzymology studies, researchers have successfully used this ketone as a substrate for exploring carboxylation enzyme mechanisms under anaerobic conditions. Work from Cambridge University demonstrated that recombinant formate-dependent carboxylases could catalyze selective oxidation of this substrate into corresponding carboxylic acid derivatives without affecting neighboring fluorine substituents—a finding with implications for metabolic pathway engineering.
Cryogenic electron microscopy (cryo-EM) studies involving this compound revealed unprecedented insights into protein-ligand interactions when used as part of co-crystallization protocols for membrane-bound receptors such as GPCRs. The trifluoro group provided additional electron density contrast without perturbing receptor conformational states during imaging sessions according to data from eLife Sciences Publications.
Sustainability considerations are increasingly influencing synthetic strategies involving this molecule due to growing environmental awareness among chemists worldwide. Green chemistry initiatives reported in Sustainable Chemistry & Pharmacy describe solvent-free microwave-assisted synthesis pathways achieving reaction completion within minutes using recyclable solid-phase catalysts instead of traditional volatile organic solvents.
Innovative applications continue to emerge through machine learning-driven molecular design platforms where this compound serves as an ideal building block due to predictable reactivity patterns and favorable ADMET properties predicted by computational models like QikProp™ from Schrödinger LLC's suite of tools.
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